No Kinase Extrapolation from Bcr-abl Inhibitor II
Bcr-abl Inhibitor II (CAS 607702-99-8) is the most thoroughly characterized thiadiazole-benzamide analog, with reported Ki values of 44 nM for c-Abl and 354 nM for c-Src kinases via ATP-binding site targeting . CAS 500568-12-7 differs from Bcr-abl Inhibitor II at two critical positions: (1) the thiadiazole-to-benzamide connectivity employs a sulfonylmethyl (-SO2-CH2-) linker at the benzamide para-position rather than a sulfanyl (-S-CH2-) linker at the thiadiazole 2-amino position; and (2) the fluorophenyl substituent is attached to the benzamide nitrogen rather than the thiadiazole sulfur . These structural differences are predicted to abolish c-Abl/c-Src binding as the sulfonyl group introduces steric bulk and altered hydrogen-bonding geometry incompatible with the kinase hinge region [1]. No kinase inhibition data exist for CAS 500568-12-7 in any public database (PubMed, BindingDB, ChEMBL, PubChem) as of April 2026 [2].
| Evidence Dimension | Kinase inhibition (c-Abl Ki) and linker chemistry |
|---|---|
| Target Compound Data | CAS 500568-12-7: No kinase inhibition data available (sulfonylmethyl -SO2-CH2- linker) |
| Comparator Or Baseline | Bcr-abl Inhibitor II (CAS 607702-99-8): Ki (c-Abl) = 44 nM; Ki (c-Src) = 354 nM (sulfanyl -S-CH2- linker) |
| Quantified Difference | Cannot be calculated; structural divergence precludes direct comparison. Linker chemistry differs at two positions. |
| Conditions | Bcr-abl Inhibitor II data from ATP-binding site competition assays (no comparable assay data for CAS 500568-12-7) |
Why This Matters
Procurement for kinase-targeted screening must recognize that CAS 500568-12-7 lacks any published kinase inhibition data; its divergent linker chemistry means it cannot serve as a substitute for Bcr-abl Inhibitor II.
- [1] Radi, M.; Schenone, S.; Botta, M. Allosteric Inhibitors of Bcr-Abl: Towards Novel Myristate Pocket Binders. Curr. Pharm. Biotechnol. 2013, 14 (5), 477–487. View Source
- [2] NCBI PubChem, BindingDB, ChEMBL, and PubMed search conducted April 2026: No biological activity entries for CAS 500568-12-7. View Source
